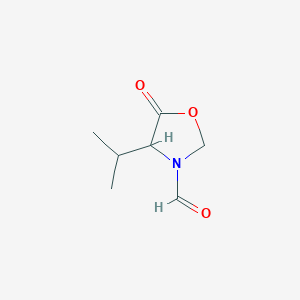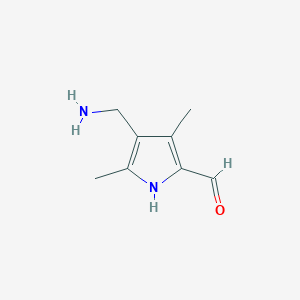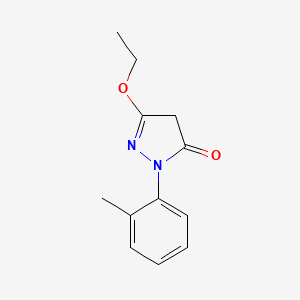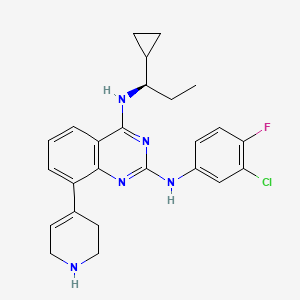![molecular formula C8H11NO3 B12866207 (5R,7AR)-5-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12866207.png)
(5R,7AR)-5-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,7AR)-5-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione is a heterocyclic compound with a unique structure that combines a pyrrole ring and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R,7AR)-5-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethylamine with a suitable dione precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(5R,7AR)-5-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce tetrahydropyrrolo derivatives.
Aplicaciones Científicas De Investigación
(5R,7AR)-5-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (5R,7AR)-5-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.
Oxazole: A heterocyclic compound with a five-membered ring containing one oxygen and one nitrogen atom.
Pyrrolo[2,3-d]pyrimidine: A compound with a fused pyrrole and pyrimidine ring system.
Uniqueness
(5R,7AR)-5-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione is unique due to its specific ring structure and the presence of both pyrrole and oxazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H11NO3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
(5R,7aR)-5-ethyl-5,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole-1,3-dione |
InChI |
InChI=1S/C8H11NO3/c1-2-5-3-4-6-7(10)12-8(11)9(5)6/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
Clave InChI |
CERYIXIPCOZUPI-PHDIDXHHSA-N |
SMILES isomérico |
CC[C@@H]1CC[C@H]2N1C(=O)OC2=O |
SMILES canónico |
CCC1CCC2N1C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromoisoxazolo[5,4-c]pyridine](/img/structure/B12866133.png)



![tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate hydrochloride](/img/structure/B12866159.png)


![2-(Chloromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12866191.png)




